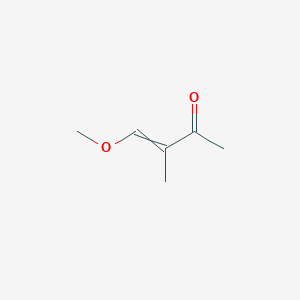
4-Methoxy-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by its methoxy group attached to a butenone structure, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbut-3-en-2-one can be synthesized through the acid-catalyzed condensation of 2-butanone with formaldehyde in the liquid phase . This method involves the reaction of 2-butanone with formaldehyde in the presence of an acid catalyst, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar condensation reactions, optimized for large-scale production. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxy-3-methylbut-3-en-2-one is utilized in several scientific research applications:
Industry: It is employed as an intermediate in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of enaminones, which are known to exhibit various biological activities . The compound’s methoxy group and double bond play crucial roles in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
3-Methyl-3-buten-2-one: Similar in structure but lacks the methoxy group.
4-Methoxy-3-buten-2-one: Similar but with a different substitution pattern on the butenone structure.
Uniqueness: 4-Methoxy-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methoxy group and a double bond allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
56279-34-6 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-methoxy-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-8-3)6(2)7/h4H,1-3H3 |
Clé InChI |
UVEUXDFHYFKUDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=COC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


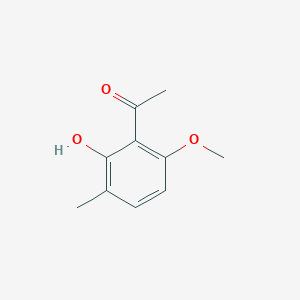
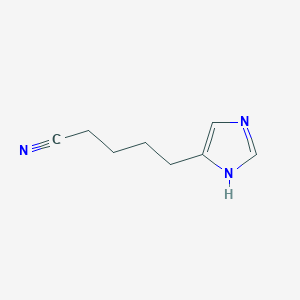
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)

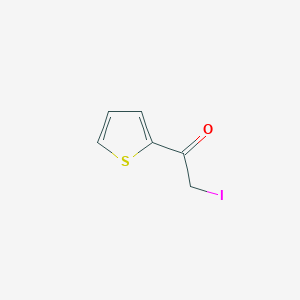

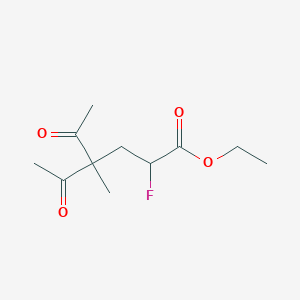
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
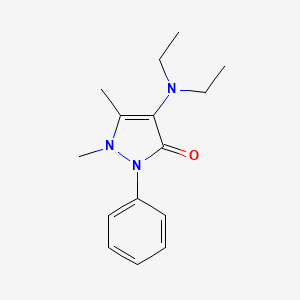
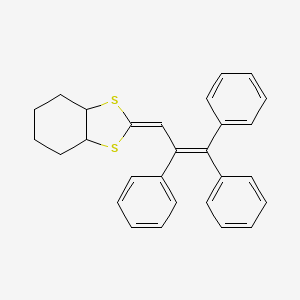


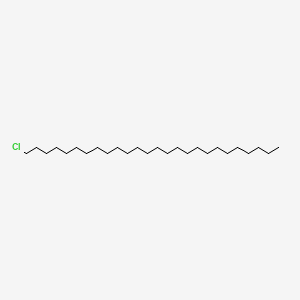
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
